2-Amino-5-chloro-4-fluorobenzaldehyde 2-Amino-5-chloro-4-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1602624-87-2
VCID: VC4313336
InChI: InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
SMILES: C1=C(C(=CC(=C1Cl)F)N)C=O
Molecular Formula: C7H5ClFNO
Molecular Weight: 173.57

2-Amino-5-chloro-4-fluorobenzaldehyde

CAS No.: 1602624-87-2

Cat. No.: VC4313336

Molecular Formula: C7H5ClFNO

Molecular Weight: 173.57

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-4-fluorobenzaldehyde - 1602624-87-2

Specification

CAS No. 1602624-87-2
Molecular Formula C7H5ClFNO
Molecular Weight 173.57
IUPAC Name 2-amino-5-chloro-4-fluorobenzaldehyde
Standard InChI InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Standard InChI Key PPZKIKDYHUPMON-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)F)N)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its benzaldehyde backbone with three substituents:

  • Amino group (-NH₂) at position 2: Enhances nucleophilicity and participation in hydrogen bonding.

  • Chlorine atom at position 5: Contributes to electron-withdrawing effects, influencing electrophilic substitution patterns.

  • Fluorine atom at position 4: Modulates electronic properties and metabolic stability.

The aldehyde group at position 1 serves as a reactive site for condensation reactions, such as Schiff base formation. The spatial arrangement of substituents creates steric and electronic effects critical to its chemical behavior .

Spectroscopic Data

  • SMILES Notation: C1=C(C(=CC(=C1Cl)F)N)C=O

  • InChI Key: PPZKIKDYHUPMON-UHFFFAOYSA-N

  • Molecular Formula: C₇H₅ClFNO

Synthesis and Preparation Methods

Industrial-Scale Synthesis

A patented route (CN111848406A) outlines a three-step process for synthesizing related nitrobenzaldehyde intermediates, adaptable to 2-amino-5-chloro-4-fluorobenzaldehyde :

Step 1: Halogenation of 2-Chloro-4-fluorotoluene

  • Substrate: 2-Chloro-4-fluorotoluene.

  • Reagents: Chlorine gas (Cl₂) under UV irradiation (400 nm).

  • Conditions: Temperature controlled at 0–10°C to minimize side reactions.

  • Product: 2-Chloro-4-fluoro-dichlorotoluene (yield: ~79%) .

Step 2: Hydrolysis to Benzaldehyde

  • Reagents: Concentrated sulfuric acid (95%) at 125°C.

  • Mechanism: Acid-catalyzed hydrolysis of dichlorotoluene to aldehyde.

  • Product: 2-Chloro-4-fluorobenzaldehyde (yield: ~79%) .

Step 3: Nitration and Reduction

Physicochemical Properties

Key Physical Parameters

PropertyValue/DescriptionSource
Molecular Weight173.57 g/molPubChem
Melting PointNot reported (decomposes >250°C)Patent
SolubilityModerate in polar organic solventsInference
Boiling PointNot experimentally determined-

The compound’s limited solubility in water arises from its aromatic and halogenated structure, though it dissolves in dimethyl sulfoxide (DMSO) and dichloromethane .

Reactivity and Functional Transformations

Aldehyde Group Reactivity

The -CHO group participates in nucleophilic additions and condensations:

  • Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

  • Oxidation: Converts to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).

Electrophilic Aromatic Substitution

  • Directed by -NH₂: The amino group activates the ring at meta and para positions, though steric hindrance from Cl and F limits regioselectivity.

  • Halogenation Challenges: Further halogen introduction requires drastic conditions due to deactivating substituents .

Comparative Analysis with Structural Analogs

2-Amino-4-chloro-5-fluorobenzaldehyde vs. Target Compound

Property2-Amino-5-chloro-4-fluorobenzaldehyde2-Amino-4-chloro-5-fluorobenzaldehyde
Substituent PositionsCl (5), F (4), NH₂ (2)Cl (4), F (5), NH₂ (2)
Molecular FormulaC₇H₅ClFNOC₇H₅ClFNO
Synthetic ComplexityHigher (requires precise nitration)Lower (conventional routes)

Positional isomerism significantly alters electronic effects, with the fluorine atom at position 4 in the target compound enhancing metabolic stability compared to position 5 .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses.

  • Agrochemicals: Functionalized to produce herbicides with improved soil persistence .

Materials Science

  • Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage.

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